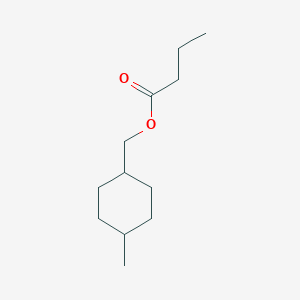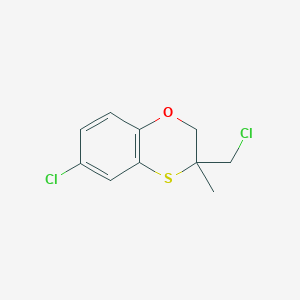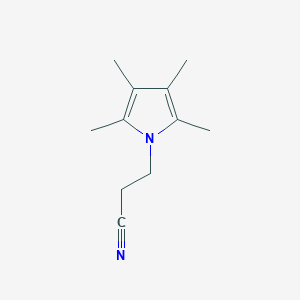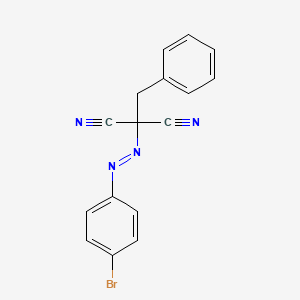
3-Aminohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminohexadecanoic acid: is a long-chain fatty acid derivative with an amino group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminohexadecanoic acid typically involves the amination of hexadecanoic acid derivatives. One common method is the reaction of alpha-bromocarboxylic acids with ammonia or amines, which provides a straightforward route to alpha-aminocarboxylic acids . The reaction conditions often include the use of bromine and phosphorus trichloride to prepare the bromoacid, followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acid chlorides or sulfonyl chlorides.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-Aminohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Aminohexadecanoic acid involves its interaction with various molecular targets. As an amino acid derivative, it can participate in protein synthesis and other metabolic pathways. Its long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminohexadecanoic acid
- 6-Aminohexanoic acid
- Aminocaproic acid
Comparison: 3-Aminohexadecanoic acid is unique due to the position of the amino group on the third carbon atom, which influences its reactivity and interaction with other molecules. Compared to 2-Aminohexadecanoic acid, it has different steric and electronic properties, leading to distinct biological and chemical behaviors .
Eigenschaften
CAS-Nummer |
64642-44-0 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
3-aminohexadecanoic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15H,2-14,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
GDHJDAGZNUKMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


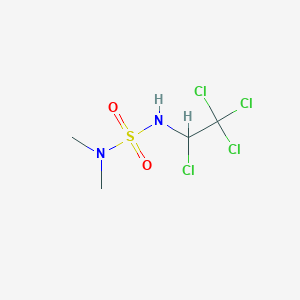
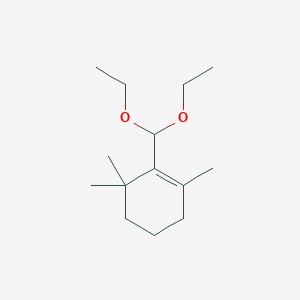

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
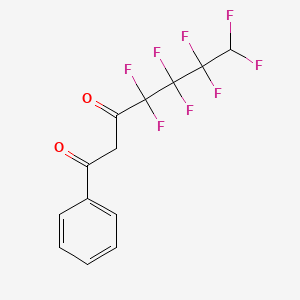

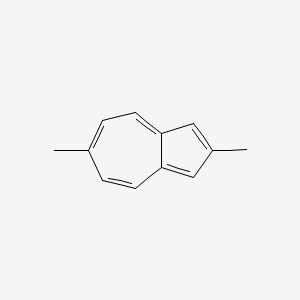
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
